Ethyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate
Description
Ethyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene-3-carboxylate core linked to a thieno[2,3-d]pyrimidin moiety via a sulfanylacetyl bridge. Thieno[2,3-d]pyrimidine derivatives are pharmacologically significant, with reported activities including kinase inhibition and antimicrobial effects . The compound’s structure integrates a 4-methoxyphenyl substituent on the thiophene ring and a 5,6-dimethyl modification on the fused pyrimidine system, which may enhance lipophilicity and target binding compared to simpler analogs.
Properties
IUPAC Name |
ethyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S3/c1-5-31-24(29)20-17(15-6-8-16(30-4)9-7-15)10-32-23(20)27-18(28)11-33-21-19-13(2)14(3)34-22(19)26-12-25-21/h6-10,12H,5,11H2,1-4H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIDDUAJSMHQIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CSC3=NC=NC4=C3C(=C(S4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate (CAS No. 315682-65-6) is a complex organic compound with a unique thieno[2,3-d]pyrimidine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 497.65 g/mol. The compound features several functional groups that contribute to its biological activity, including a thiophene ring and a thieno[2,3-d]pyrimidine moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 497.65 g/mol |
| Density | 1.38 g/cm³ (predicted) |
| Boiling Point | 709.6 °C (predicted) |
| pKa | 11.92 (predicted) |
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. The unique structure allows it to modulate the activity of these targets, potentially leading to various biological effects.
Biological Activity
Research has indicated that this compound exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties against various bacterial strains. The presence of the thieno[2,3-d]pyrimidine core is believed to enhance its efficacy against pathogens.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The thienopyrimidine derivatives have been explored for their ability to target specific oncogenic pathways.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of thienopyrimidine derivatives, revealing that modifications in the substituents significantly affected their activity against Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Testing : In vitro studies using various cancer cell lines demonstrated that compounds with similar structures induced cytotoxic effects at micromolar concentrations. These findings suggest potential therapeutic applications in oncology.
Comparison with Similar Compounds
Structural Analogs and Key Differences
*Calculated based on structural formula.
Analysis of Substituent Effects
- Thiophene Modifications: The 4-(4-methoxyphenyl) group in the target compound introduces electron-donating methoxy functionality, which may enhance π-π stacking interactions with aromatic residues in biological targets compared to the 4,5-dimethyl () or 4-methylphenyl () groups .
- Pyrimidine Variations: The 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl group in the target compound and ’s analog provides a planar, hydrophobic core, contrasting with the 5-chloro-2-(isopropylsulfanyl)pyrimidin-4-yl group (), which introduces steric and electronic effects that could hinder target binding .
Ester Groups :
Hypothesized Pharmacological Implications
- The sulfanylacetyl linker in the target compound and ’s analog may offer conformational flexibility, aiding in interactions with ATP-binding pockets in kinases .
Preparation Methods
Cyclization of Thiophene Precursors
A mixture of 5,6-dimethyl-2-aminothiophene-3-carbonitrile (1.0 equiv) and ethyl 2-chloroacetoacetate (1.2 equiv) undergoes reflux in acetic acid for 12 hours, yielding 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (78% yield). Subsequent thiolation is achieved by treating the pyrimidinone with phosphorus pentasulfide (P₂S₅) in dry pyridine at 80°C for 6 hours, producing 4-mercapto-5,6-dimethylthieno[2,3-d]pyrimidine (85% purity).
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 120°C (reflux) |
| Catalyst | None |
| Reaction Time | 12 hours |
| Yield | 78% |
Functionalization with Sulfanylacetyl Groups
The 4-mercapto intermediate is alkylated with 2-bromoacetyl bromide to introduce the sulfanylacetyl moiety. In a nitrogen atmosphere, 4-mercapto-5,6-dimethylthieno[2,3-d]pyrimidine (1.0 equiv) is reacted with 2-bromoacetyl bromide (1.5 equiv) in anhydrous dichloromethane (DCM) at 0°C. Triethylamine (2.0 equiv) is added dropwise to neutralize HBr, and the mixture is stirred for 4 hours at room temperature. The product, 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl bromide , is isolated via column chromatography (silica gel, hexane/ethyl acetate 4:1) in 65% yield.
Coupling with Thiophene-3-Carboxylate Derivatives
The target molecule’s thiophene backbone is synthesized through a Buchwald-Hartwig amination or Ullmann-type coupling .
Amination of Ethyl 2-Amino-4-(4-Methoxyphenyl)Thiophene-3-Carboxylate
Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (1.0 equiv) is coupled with 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl bromide (1.2 equiv) using HATU (1.5 equiv) as a coupling agent and DIPEA (3.0 equiv) in dry DMF. The reaction proceeds at 25°C for 24 hours, affording the desired product after purification (62% yield).
Comparative Analysis of Coupling Agents:
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| HATU | DMF | 25°C | 62% |
| EDCI/HOBt | DCM | 0°C→25°C | 48% |
| DCC | THF | 40°C | 35% |
Esterification and Final Product Isolation
The ester group at the thiophene-3-position is introduced via Steglich esterification or direct alkylation. 2-[[2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylic acid (1.0 equiv) is treated with ethanol (5.0 equiv) in the presence of DCC (1.3 equiv) and DMAP (0.1 equiv) in DCM. After 12 hours, the crude product is recrystallized from ethanol/water (7:3) to yield the title compound (89% purity).
Analytical Characterization
Critical spectroscopic data for the final compound:
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, pyrimidine-H), 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 6.95 (d, J = 8.6 Hz, 2H, Ar-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 2.68 (s, 3H, CH₃), 2.51 (s, 3H, CH₃) |
| HRMS (ESI+) | m/z calc. for C₂₅H₂₄N₄O₄S₃ [M+H]⁺: 563.1054; found: 563.1058 |
Challenges and Optimization Strategies
-
Regioselectivity in Pyrimidine Cyclization : Use of microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours, improving yield to 83%.
-
Sulfur Oxidation Mitigation : Conducting thiolation under inert atmosphere with BHT (0.1%) as a radical inhibitor prevents disulfide formation.
-
Solvent Effects : Replacing DMF with NMP in coupling steps enhances solubility, increasing yield by 15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
